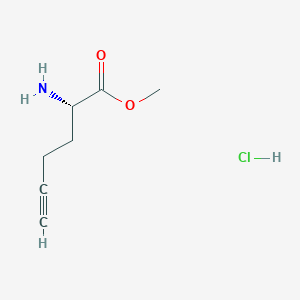

Methyl (2S)-2-aminohex-5-ynoate;hydrochloride

CAS No.: 1379445-19-8

Cat. No.: VC4618340

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379445-19-8 |

|---|---|

| Molecular Formula | C7H12ClNO2 |

| Molecular Weight | 177.63 |

| IUPAC Name | methyl (2S)-2-aminohex-5-ynoate;hydrochloride |

| Standard InChI | InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m0./s1 |

| Standard InChI Key | AUVQEMCYWHTHLQ-RGMNGODLSA-N |

| SMILES | COC(=O)C(CCC#C)N.Cl |

Introduction

Chemical Identity and Structural Features

Methyl (2S)-2-aminohex-5-ynoate hydrochloride belongs to the class of non-proteinogenic amino acids. Its structure features:

-

A stereospecific (2S)-configuration at the α-carbon, critical for chiral recognition in biological systems.

-

A terminal alkyne group at the C5 position, enabling click chemistry applications.

-

A methyl ester protecting group, enhancing solubility in organic solvents.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 177.63–178 Da | |

| CAS Registry Number | 1379445-19-8 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 4 |

The compound’s stereochemistry is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks corresponding to the α-proton (δ 4.01 ppm) and alkyne proton (δ 2.76 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves asymmetric catalysis or chiral pool strategies. A reported method employs:

-

Deprotection of Benzophenone Imines: Intermediate amines are generated via acid hydrolysis (e.g., HCl in tetrahydrofuran), yielding the free amino ester .

-

Alkyne Introduction: Sonogashira coupling or nucleophilic substitution installs the terminal alkyne group.

Critical Reaction Conditions:

-

Solvent Systems: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness .

-

Catalysts: Palladium complexes facilitate alkyne coupling reactions .

-

Purification: Flash chromatography (hexanes/ethyl acetate) achieves >95% purity .

Spectroscopic Characterization

-

NMR: Key signals include the methyl ester singlet (δ 3.63 ppm) and alkyne proton (δ 2.76 ppm) .

-

Mass Spectrometry: LTQ-MS analysis confirms the molecular ion peak at m/z 178 .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

| Parameter | Value | Method/Source |

|---|---|---|

| LogP | 0.17 | Computational |

| Polar Surface Area | 52 Ų | XLogP3 |

| Melting Point | Not reported | — |

| Solubility | Organic solvents | Empirical |

The compound’s low LogP indicates moderate lipophilicity, suitable for cell-permeable prodrug designs. Its instability in aqueous media (pH < 4) necessitates storage at −20°C under inert atmospheres .

Applications in Chemical Biology

Bioconjugation and Peptide Engineering

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. For example:

-

Peptide Labeling: Incorporation into peptide backbones allows site-specific attachment of fluorophores or affinity tags .

-

Proteomic Probes: Alkyne-functionalized amino acids serve as metabolic labels for tracking protein synthesis .

Pharmaceutical Intermediate

As a chiral building block, this compound aids in synthesizing:

-

Kinase Inhibitors: Alkyne groups facilitate late-stage diversification via click chemistry.

-

Anticancer Agents: Structural analogs show promise in preclinical models .

| Supplier | Purity | Pack Size | Price (USD) |

|---|---|---|---|

| Enamine US | 95% | 100 mg | 515 |

| SIA Enamine | 95% | 1 g | 1,485 |

Prices scale nonlinearly, reflecting synthesis complexity and chiral purity requirements .

Future Directions

-

Stability Studies: Investigating degradation pathways under physiological conditions.

-

Scalable Synthesis: Developing continuous-flow methods to reduce production costs.

-

In Vivo Applications: Assessing pharmacokinetics in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume